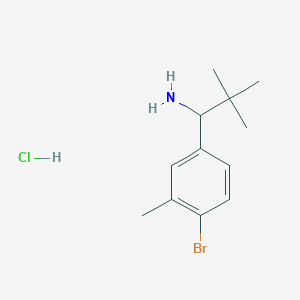

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a pyrimidine derivative featuring a cyclopentane ring fused to the pyrimidinone core and an allylthio (-S-CH2-CH=CH2) substituent at the 2-position. The allylthio group contributes to its unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN.ClH/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHMBKKNSGMCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function.

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets.

Biochemical Pathways

The compound may influence several biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could alter the rate of these reactions and thus the levels of various metabolites in the body.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it influences. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme temperatures or pH levels could affect the compound’s structure and thus its ability to interact with its targets.

Biological Activity

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound classified as a substituted phenylamine, with the molecular formula and a CAS number of 1909319-01-2. This compound exhibits unique structural features that may confer significant biological activity, particularly in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound possesses a bromo substituent on the aromatic ring and a branched amine structure, which are critical for its interaction with biological targets. The molecular weight of the compound is approximately 292.64 g/mol, and it is primarily utilized in research settings to explore its therapeutic potential.

| Property | Value |

|---|---|

| Common Name | 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride |

| CAS Number | 1909319-01-2 |

| Molecular Formula | C12H19BrClN |

| Molecular Weight | 292.64 g/mol |

Biological Activity

While specific biological activity data for 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is currently limited, related compounds often demonstrate notable pharmacological effects. Here are some potential activities based on structural analogs:

Potential Pharmacological Effects:

- Antidepressant Activity: Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

- Antitumor Activity: Some analogs have shown efficacy against various cancer cell lines, indicating potential for further research in oncology.

- Antimicrobial Properties: Certain substituted phenylamines exhibit activity against bacterial strains, suggesting that this compound may also possess antimicrobial characteristics.

The biological mechanisms through which 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride may exert its effects include:

- Receptor Interaction: Similar compounds often act on neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.

- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Signaling Pathways: The compound may engage in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Research into compounds structurally related to 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride has provided insights into its potential biological activities:

- Antitumor Studies: A study demonstrated that phenylamine derivatives inhibited the growth of A549 lung cancer cells with IC50 values ranging from 200 to 400 µM, suggesting that modifications can enhance potency .

- Neuropharmacological Research: Compounds similar to this amine have been evaluated for their antidepressant effects in animal models, showing promising results in increasing serotonin levels .

- Antibacterial Activity: Related structures were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the need for further investigation into the antibacterial properties of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride. Key areas for future studies include:

- In vitro and In vivo Testing: Conducting comprehensive pharmacological studies to determine the efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies: Investigating how variations in structure affect biological activity.

- Mechanistic Studies: Elucidating the specific pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Key Structural Features:

- Core Structure: 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 5661-01-8), a bicyclic system with a pyrimidinone ring fused to a cyclopentane moiety .

Comparison with Similar Compounds

The biological and chemical properties of 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis based on substituent variations, synthesis methods, and bioactivity data.

Table 1: Structural and Functional Comparison

Substituent-Driven Reactivity and Bioactivity

- Allylthio vs. Arylthio Groups: The allylthio group in the target compound confers greater reactivity in radical or nucleophilic reactions compared to arylthio substituents (e.g., 5j or fluorobenzylthio derivatives). For example, palladium-catalyzed Claisen rearrangements are feasible with allylthio-pyrimidinones, enabling access to complex heterocycles . In contrast, arylthio derivatives like 5j exhibit stronger hydrogen-bonding interactions due to phenolic -OH groups, enhancing cytotoxicity in cancer cells .

Mercapto (-SH) vs. Allylthio : Mercapto derivatives (e.g., CAS: 132605-19-7) display higher nucleophilicity, making them suitable for disulfide bond formation or metal chelation. However, the allylthio group offers better stability under oxidative conditions and broader compatibility in click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.